molecular formula C9H11FO3 B13903602 (4-Fluoro-2,6-dimethoxyphenyl)methanol

(4-Fluoro-2,6-dimethoxyphenyl)methanol

Cat. No.: B13903602
M. Wt: 186.18 g/mol
InChI Key: PBCJVNVEFSCBJT-UHFFFAOYSA-N
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Description

(4-Fluoro-2,6-dimethoxyphenyl)methanol is an organic compound with the molecular formula C9H11FO3 It is characterized by the presence of a fluorine atom and two methoxy groups attached to a benzene ring, along with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-2,6-dimethoxyphenyl)methanol typically involves the reaction of 4-fluoro-2,6-dimethoxybenzaldehyde with a reducing agent such as sodium borohydride. The reaction is carried out in a suitable solvent like methanol or ethanol under controlled temperature conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-2,6-dimethoxyphenyl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 4-Fluoro-2,6-dimethoxybenzaldehyde or 4-fluoro-2,6-dimethoxybenzoic acid.

    Reduction: 4-Fluoro-2,6-dimethoxybenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Fluoro-2,6-dimethoxyphenyl)methanol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Fluoro-2,6-dimethoxyphenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom and methoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-methoxyphenol
  • 4-Fluoro-2,6-dimethoxybenzaldehyde
  • 4-Fluoro-2,6-dimethoxybenzoic acid

Uniqueness

(4-Fluoro-2,6-dimethoxyphenyl)methanol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both fluorine and methoxy groups can enhance its stability and modify its electronic properties, making it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C9H11FO3

Molecular Weight

186.18 g/mol

IUPAC Name

(4-fluoro-2,6-dimethoxyphenyl)methanol

InChI

InChI=1S/C9H11FO3/c1-12-8-3-6(10)4-9(13-2)7(8)5-11/h3-4,11H,5H2,1-2H3

InChI Key

PBCJVNVEFSCBJT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1CO)OC)F

Origin of Product

United States

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